2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a chloropyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine and pyridine rings are aromatic and planar, while the piperidine ring is likely to be puckered. The presence of the nitrogen atoms in the rings and the chlorine atom on the pyridine ring would create regions of positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings might undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions at the nitrogen atom. The chlorine atom on the pyridine ring could be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents present on the rings .Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of certain enzymes
Mode of Action
The presence of a pyrazine ring and a piperidine ring could potentially allow the compound to interact with various biological targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including lipid regulation
Pharmacokinetics
For example, these structural features could affect the compound’s solubility, permeability, and metabolic stability, thereby influencing its bioavailability .
Result of Action
Similar compounds have been found to inhibit the activity of certain enzymes, which could potentially lead to changes in cellular processes
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemische Analyse
Biochemical Properties
This compound selectively inhibits PCSK9 protein synthesis . It interacts with liver carboxyesterase (CES1), which converts it to its zwitterionic active drug .
Cellular Effects
The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice . It is well tolerated in rats and monkeys in vivo .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting ribosomal synthesis of PCSK9, a lipid regulator considered undruggable by small molecules .
Temporal Effects in Laboratory Settings
The compound’s active drug form reaches 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Dosage Effects in Animal Models
The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o .
Metabolic Pathways
The compound is involved in the metabolic pathway of PCSK9 protein synthesis .
Transport and Distribution
The compound is transported and distributed within cells and tissues via liver carboxyesterase (CES1) .
Subcellular Localization
The compound’s active drug form is localized in the liver, where it inhibits PCSK9 protein synthesis .
Eigenschaften
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-8-19-10-16(20-12)21-6-3-13(4-7-21)11-22-15-2-5-18-9-14(15)17/h2,5,8-10,13H,3-4,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWFFFSVSJPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.